2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide
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Overview
Description
2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide typically involves the reaction of 4-methylpyridin-3-amine with 2-(2-methoxyethoxy)pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-3-carboxamide
- 2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-5-carboxamide
Uniqueness
2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(4-methylpyridin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-3-5-16-10-13(11)18-15(19)12-4-6-17-14(9-12)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTAZRHRXYDLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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